

Chemical properties and structure of MS47134.

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An In-depth Technical Guide to MS47134: Chemical Properties and Structure

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key mediator of itch and mast cell-mediated hypersensitivity.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **MS47134**, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

MS47134 is a synthetic small molecule with the following chemical and physical properties:



Property	Value	
Molecular Formula	C22H29NO3	
Molecular Weight	355.47 g/mol	
Physical Form	Powder	
Color	White to beige	
Solubility	DMSO: 2 mg/mL (clear solution)	
Storage Temperature	2-8°C	
Assay Purity	≥98% (HPLC)	
SMILES String	O=C(NINVALID-LINKC(O)=O) [C@]2(C[C@]3(C)C4)C[C@@H]4CINVALID-LINK(C)C2	
InChI Key	QSBRCNGPJBWGLQ-LQDXOGNASA-N	

Structure and Binding

The structure of **MS47134** in complex with its target receptor, MRGPRX4, has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.6 Å.[2] The PDB ID for this structure is 7S8P.[4]

MS47134 binds to an extracellular pocket of MRGPRX4, which is distinct from the canonical orthosteric binding site of many other G-protein-coupled receptors (GPCRs).[1][2] The binding of **MS47134** is characterized by the following key interactions:

- The 3,5-dimethyl-adamantyl group of **MS47134** is anchored in a hydrophobic pocket formed by residues K96, V99, W158, Y240, Y250, and Y254.[2][5]
- The carboxyl group forms charge-based interactions with the residue R82.[2][5]
- The phenyl group engages in non-polar interactions with L98, R95, M102, and R82.[2][5]

The binding of **MS47134** induces a conformational change in MRGPRX4, leading to the activation of the Gq signaling pathway.[1][2]



Biological Activity and Selectivity

MS47134 is a potent agonist of MRGPRX4 with an EC₅₀ of 150 nM as determined by a FLIPR Ca²⁺ assay.[2][3][6] It exhibits significantly improved potency compared to the anti-diabetic drug nateglinide, which also acts on MRGPRX4.[1][2][5]

Furthermore, **MS47134** is a highly selective agonist. Off-target profiling against a panel of 320 GPCRs showed no significant agonist or antagonist activity at other receptors.[2] It also displays a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel. [2][3]

Parameter	Value	Assay
Potency (EC ₅₀)	150 nM	FLIPR Ca ²⁺ Assay
Selectivity	47-fold over Kir6.2/SUR1	Not specified
Off-Target Activity	No appreciable activity at 318 other GPCRs	PRESTO-Tango GPCRome screen

Experimental Protocols FLIPR Ca²⁺ Assay for Agonist Potency

The potency of **MS47134** as an MRGPRX4 agonist was determined using a Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ assay.[2]

- Cell Culture: HEK293T cells stably expressing MRGPRX4 are seeded into 384-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Preparation: A serial dilution of **MS47134** is prepared in a drug buffer (1 x HBSS, 20 mM HEPES, 0.1% (w/v) BSA, pH 7.4).
- FLIPR Measurement:
 - The baseline fluorescence is measured for 10 seconds.
 - The prepared **MS47134** solutions are added to the wells.



- Fluorescence is continuously measured for an additional 120 seconds to detect changes in intracellular calcium concentration upon receptor activation.
- Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve.

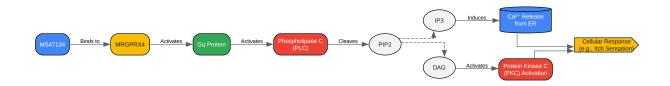
Mutagenesis Studies for Binding Site Validation

To confirm the binding mode of **MS47134**, alanine scanning mutagenesis was performed on key residues within the proposed binding pocket of MRGPRX4.[1][2]

- Site-Directed Mutagenesis: Plasmids encoding MRGPRX4 with single-point mutations (e.g., R82A, K96A, etc.) are generated.
- Cell Transfection: HEK293T cells are transfected with the mutant MRGPRX4 constructs.
- Gq Activation Assay: The ability of MS47134 to activate Gq signaling in cells expressing the mutant receptors is measured.
- Data Analysis: The potency of MS47134 on the mutant receptors is compared to its potency
 on the wild-type receptor. A significant reduction in potency for a particular mutant indicates
 the importance of that residue in MS47134 binding and receptor activation.

Signaling Pathway and Experimental Workflow

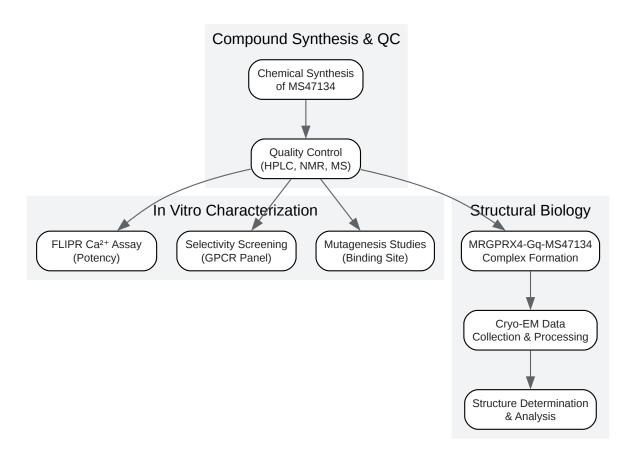
The following diagrams illustrate the signaling pathway activated by **MS47134** and a general experimental workflow for its characterization.



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MS47134-induced MRGPRX4 signaling pathway.



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Experimental workflow for **MS47134** characterization.

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